molecular formula C27H33N3O6 B594946 benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 133230-47-4

benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

Cat. No.: B594946
CAS No.: 133230-47-4
M. Wt: 495.576
InChI Key: NIWMSJSOZGKXSF-KDYSTLNUSA-N
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Description

Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinone ring, benzyl groups, and a tert-butyl carbamate moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate typically involves multiple steps, including the formation of the pyrrolidinone ring, introduction of benzyl groups, and protection of amine functionalities. Common reagents used in these reactions include benzyl bromide, tert-butyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent production quality. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-4-oxobutanoate
  • Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

Uniqueness

Benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

133230-47-4

Molecular Formula

C27H33N3O6

Molecular Weight

495.576

IUPAC Name

benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate

InChI

InChI=1S/C27H33N3O6/c1-26(2,3)36-25(34)29-21(16-22(31)35-18-20-12-8-5-9-13-20)23(32)30-27(14-15-28-24(27)33)17-19-10-6-4-7-11-19/h4-13,21H,14-18H2,1-3H3,(H,28,33)(H,29,34)(H,30,32)/t21-,27+/m0/s1

InChI Key

NIWMSJSOZGKXSF-KDYSTLNUSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)NC2(CCNC2=O)CC3=CC=CC=C3

Synonyms

(3S)-3-[(tert-Butoxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopyrrolidin-3-yl]amino]butyric acid benzyl ester

Origin of Product

United States

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